molecular formula C17H12N2O3 B2740662 4-(1-Benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one CAS No. 851879-54-4

4-(1-Benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one

Cat. No. B2740662
CAS RN: 851879-54-4
M. Wt: 292.294
InChI Key: JJZIQMPGYNVDCM-UHFFFAOYSA-N
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Description

“4-(1-Benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one” seems to be a complex organic compound. It likely contains a benzofuran and a quinoxalinone group .

Scientific Research Applications

Chemoselective Reaction for Spiro Derivatives

A. Esmaeili and M. Nazer (2009) described a one-pot, three-component chemoselective reaction involving benzofuran-2,3-dione derivatives, leading to the formation of spiro[1,3]oxazino[2,3-α]isoquinoline derivatives. This reaction marks the first instance of an ester carbonyl group participating in a 1,4-dipolar cycloaddition reaction, highlighting a novel approach to synthesizing complex molecular structures with potential biological applications (Esmaeili & Nazer, 2009).

Palladium-Catalyzed Synthesis

Weigao Hu et al. (2018) developed a novel palladium-catalyzed tandem cyclization process for synthesizing 2,3-difunctionalized benzofuran derivatives. This methodology provides access to structurally diverse benzofuran compounds, including 2-benzofurylquinoxalines, which could have significant implications in pharmaceutical research and development (Hu et al., 2018).

Synthesis of Anticancer Aurone Derivatives

Ş. Demirayak et al. (2015) synthesized new aurone derivatives based on benzofuran-3-one and evaluated their anti-cancer activities. The study underscores the potential of benzofuran derivatives as scaffolds for developing anticancer agents, showcasing the importance of structural modification in enhancing biological activities (Demirayak et al., 2015).

Antimalarial Activity of Quinoxaline Derivatives

Belén Zarranz et al. (2005) explored the synthesis and antimalarial activity of 3-arylquinoxaline-carbonitrile derivatives derived from benzofuroxanes. The study highlighted quinoxaline 1,4-dioxide derivatives' superior antimalarial activity, emphasizing the role of structural features in medicinal chemistry (Zarranz et al., 2005).

Antimicrobial and Antioxidant Pyrazole Scaffolds

J. Rangaswamy et al. (2017) reported the synthesis of a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, demonstrating significant antimicrobial and antioxidant activities. This research contributes to the ongoing search for new antimicrobial and antioxidant agents with potential therapeutic applications (Rangaswamy et al., 2017).

Safety and Hazards

While specific safety and hazard information for “4-(1-Benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one” is not available, related compounds such as Benzofuran-2-carbonyl chloride are known to cause serious eye irritation .

properties

IUPAC Name

4-(1-benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-10-19(13-7-3-2-6-12(13)18-16)17(21)15-9-11-5-1-4-8-14(11)22-15/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZIQMPGYNVDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one

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